molecular formula C16H18FNO4 B567518 (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester CAS No. 1313710-29-0

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester

Cat. No.: B567518
CAS No.: 1313710-29-0
M. Wt: 307.321
InChI Key: PMKRCJVZCGPUAX-LBPRGKRZSA-N
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Description

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrole ring, a common structural motif in many biologically active molecules, and a tert-butyl ester group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and a suitable pyrrole derivative.

    Formation of the Pyrrole Ring: The pyrrole ring can be constructed through a cyclization reaction involving the condensation of an amine with a diketone or an equivalent precursor.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrole nitrogen attacks the electrophilic carbon of the 2-fluorobenzyl bromide.

    Hydroxylation: The hydroxyl group at the 3-position of the pyrrole ring can be introduced through selective oxidation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group at the 5-position can be reduced to form a secondary alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for selective oxidation.

    Reduction: Reducing agents like NaBH4 (Sodium

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRCJVZCGPUAX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=CC1=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724488
Record name tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313710-29-0
Record name tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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